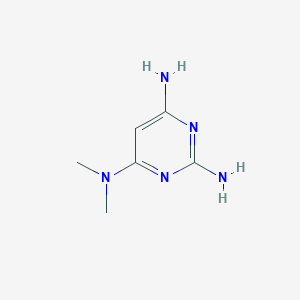

N4,N4-dimethylpyrimidine-2,4,6-triamine

Overview

Description

“N4,N4-dimethylpyrimidine-2,4,6-triamine” is a chemical compound with the molecular formula C6H11N5 . It has a molecular weight of 153.19 . This compound is available in powder form .

Molecular Structure Analysis

The InChI code for “N4,N4-dimethylpyrimidine-2,4,6-triamine” is 1S/C6H11N5/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H4,7,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N4,N4-dimethylpyrimidine-2,4,6-triamine” has a melting point of 190-195 degrees Celsius . It is stored at room temperature .Scientific Research Applications

Chemical Properties

N4,N4-dimethylpyrimidine-2,4,6-triamine is a chemical compound with the CAS Number: 24867-25-2 . It has a molecular weight of 153.19 and is typically stored at room temperature . It is usually available in powder form .

Nonlinear Optical Applications

N4,N4-dimethylpyrimidine-2,4,6-triamine has been used in the synthesis of new organic single crystals for nonlinear optical (NLO) applications . These crystals have been grown using the slow evaporation solution technique . The third-order nonlinear optical property of the crystal was measured from the Z-scan technique , making it suitable for electronic and optical domain applications .

Corrosion Inhibition

This compound has been studied for its ability to inhibit the corrosion behavior of mild steel in 0.5 M sulfuric acid solution . The inhibition mechanism was investigated using electrochemical measurements, surface characterization, and quantum chemical calculations .

Synthesis of Organic Single Crystals

N4,N4-dimethylpyrimidine-2,4,6-triamine has been used in the synthesis of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals . These crystals were grown using the slow evaporation solution technique .

Material Science

The compound has been used in material science, particularly in the study of new organic compounds with high NLO coefficients . The organic molecular system possesses potentially high π-conjugated electron systems , making it suitable for applications in lasers, optical signal processing, optical data storage, frequency conversion, and optical switching .

Safety and Handling

N4,N4-dimethylpyrimidine-2,4,6-triamine is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name |

4-N,4-N-dimethylpyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMQUTWKHZKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4-dimethylpyrimidine-2,4,6-triamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]acetamide](/img/structure/B3254989.png)

![(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one](/img/structure/B3255009.png)

![Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3255045.png)

![4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine](/img/structure/B3255079.png)

![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)